(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Description
Properties
IUPAC Name |
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-VCKDCIDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348027 | |
| Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159812-83-6 | |
| Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereochemical Optimization
Critical to the process is the use of chiral auxiliaries during the cyclization step. (R)-Proline-derived catalysts induce the desired 3,5-dihydroxy orientation through hydrogen-bond-directed epoxide ring-opening. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans-diaxial arrangement of the hydroxyl groups at C3 and C5.
Introduction of the (E,3R)-3-Hydroxyoct-1-enyl Side Chain
The C2 side chain is installed via a Stille coupling between the cyclopentane intermediate and a (3R)-hydroxyoct-1-enylstannane reagent. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 78% yield |
| Solvent | DMF/H₂O (9:1) | Minimizes hydrolysis |
| Temperature | 65°C | Prevents β-hydride elimination |
The (E)-configuration of the double bond is maintained through steric hindrance from a trimethylsilyl protecting group on the hydroxyl moiety, which is subsequently removed by tetrabutylammonium fluoride (TBAF).
Formation of the (Z)-Hept-5-enoic Acid Moiety
The heptenoic acid chain is introduced via a Horner-Wadsworth-Emmons olefination using a stabilized ylide. The reaction achieves Z-selectivity through:
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Ylide structure : Phosphonate groups with bulky tert-butyl substituents
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Solvent effects : Low-polarity toluene promotes intramolecular coordination
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Temperature : −78°C slows isomerization
Post-olefination, the ester is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water (4:1), achieving quantitative conversion to the carboxylic acid.
Global Deprotection and Final Hydrolysis
Simultaneous removal of protecting groups is accomplished in a three-stage process:
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Silyl ether cleavage : HF·pyridine complex in acetonitrile (0°C, 2 hr)
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Benzoate hydrolysis : K₂CO₃ in methanol (25°C, 5 hr)
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Lactone ring opening : Citric acid (pH 4.5 buffer, 37°C)
The final compound is isolated as a white crystalline solid with 92% purity by HPLC.
Purification and Isolation Techniques
Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients effectively separates diastereomers. Critical purity data:
| Impurity | Retention Time (min) | Resolution Factor |
|---|---|---|
| 3-epimer | 12.7 | 2.8 |
| Δ⁴-isomer | 14.2 | 3.1 |
Analytical Validation of Structural Integrity
Spectroscopic Characterization
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¹H NMR (300 MHz, CDCl₃): δ 5.58 (m, 2H, CH=CH), 4.21 (m, 1H, C3-OH), 2.63 (t, J=7.2 Hz, CH₂-Ph)
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HRMS : m/z 425.2301 [M+Na]⁺ (calc. 425.2305)
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IR : 3420 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O)
Chiral HPLC (Chiralpak IA column) confirms 98.2% stereochemical purity using hexane/isopropanol (85:15) mobile phase .
Chemical Reactions Analysis
Types of Reactions: ent-8-iso Prostaglandin F2.alpha. undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Solvents: Organic solvents like methanol and ethanol are often used in these reactions
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of ent-8-iso Prostaglandin F2.alpha., which can have different biological activities .
Scientific Research Applications
ent-8-iso Prostaglandin F2.alpha. has a wide range of scientific research applications, including:
Chemistry: Used as a standard for studying lipid peroxidation and oxidative stress.
Biology: Serves as a biomarker for oxidative stress in various biological systems.
Medicine: Investigated for its role in diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
The mechanism of action of ent-8-iso Prostaglandin F2.alpha. involves its interaction with specific receptors on cell surfaces, leading to various physiological effects. It primarily acts as a vasoconstrictor by binding to prostaglandin receptors, which then activate downstream signaling pathways involving G proteins .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Comparative Insights
Bioactivity and Therapeutic Use: The target compound lacks the phenyl or halogenated substituents seen in clinically used analogues like bimatoprost and latanoprost derivatives, which are optimized for ocular permeability and prolonged activity . Carboprost’s 3-methyl group increases metabolic stability, making it suitable for obstetric applications requiring sustained uterine contraction .
Stability and Formulation :
- Bimatoprost Crystalline Form II exhibits superior physical stability compared to amorphous forms, critical for long-term storage in pharmaceutical formulations .
- Sodium salt derivatives (e.g., ) enhance aqueous solubility, whereas trifluoromethyl groups (e.g., ) improve membrane permeability.
Toxicity and Safety :
- Compounds with halogenated side chains (e.g., UN# 2811 in ) carry higher toxicity risks (H372-H370 hazards), necessitating stringent handling protocols.
Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., ent-8-epi vs. natural PGF₂α) significantly alter receptor binding and metabolic pathways, as seen in the target compound’s role as an isoprostane biomarker .
Research Implications
The structural diversity of these compounds highlights the interplay between functional groups and pharmacological outcomes. For instance:
Biological Activity
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with significant biological implications. This compound is structurally related to prostaglandins and has been studied for its potential therapeutic effects in various medical conditions. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H44O6
- Molecular Weight : 468.64 g/mol
- CAS Number : 340181-93-3
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines in vitro. For example:
- Study Findings : In a study involving human monocytes, treatment with this compound reduced the secretion of TNF-alpha and IL-6 by inhibiting NF-kB signaling pathways .
Antitumor Activity
The compound has demonstrated potential antitumor activity in various cancer cell lines. It appears to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.
- Induction of Apoptosis : Increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like Bcl-2 were observed .
Cardiovascular Benefits
There is evidence suggesting that this compound may have protective effects on cardiovascular health:
- Mechanism : It may enhance endothelial function and reduce vascular inflammation by modulating nitric oxide production .
The biological activity of this compound can be attributed to several mechanisms:
- NF-kB Pathway Inhibition : By inhibiting the NF-kB pathway, the compound reduces inflammation and tumor progression.
- Modulation of Lipid Metabolism : It may influence lipid metabolism pathways that are crucial for maintaining cardiovascular health.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid, and how can stereochemical purity be ensured?
- Answer : The compound’s stereochemical complexity (e.g., cyclopentyl dihydroxy groups and double-bond configurations) requires precise control during synthesis. Methods include:
- Chiral auxiliaries or catalysts to enforce stereochemistry during cyclopentane ring formation .
- Protecting group strategies (e.g., silyl ethers for hydroxyl groups) to prevent undesired side reactions .
- Post-synthesis validation via NMR (e.g., NOESY for spatial proximity of substituents) and chiral HPLC to confirm enantiomeric excess .
Q. How can researchers confirm the structural identity of this compound, particularly its double-bond geometry and hydroxyl group positions?
- Answer : Combine X-ray crystallography (for absolute configuration determination, as in ’s crystal structure analysis) with 2D NMR (COSY, HSQC, HMBC) to map connectivity and assign stereocenters . For double-bond geometry, NOESY or UV-Vis spectroscopy (if conjugated systems exist) can differentiate E/Z isomers .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Answer : Use LC-MS/MS with a deuterated internal standard to account for matrix effects. Optimize ionization parameters (e.g., ESI− for carboxylic acid detection) and employ a C18 column for separation . Validate method sensitivity (LOQ < 1 ng/mL) and specificity against structurally similar metabolites .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. in vivo efficacy) be resolved?
- Answer : Discrepancies may arise from:
- Metabolic instability : Assess half-life in plasma via in vitro microsomal assays (e.g., human liver microsomes) .
- Species-specific differences : Compare receptor binding affinity across species using radioligand displacement assays .
- Off-target effects : Perform kinome-wide profiling to identify unintended interactions .
Q. What strategies optimize the compound’s pharmacokinetic profile without compromising its pharmacological activity?
- Answer :
- Prodrug modification : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs, as in ) .
- Structural analogs : Introduce fluorine at metabolically vulnerable sites (e.g., cyclopentyl substituents) to block oxidative metabolism .
- Formulation optimization : Use liposomal encapsulation to enhance bioavailability in preclinical models .
Q. How do stereochemical variations in the cyclopentyl or octenyl moieties affect biological activity?
- Answer :
- Synthesize diastereomers (e.g., 1R,2R vs. 1R,2S configurations) and compare binding affinity (e.g., SPR or ITC assays) to target receptors .
- Molecular dynamics simulations can predict how stereochemistry influences ligand-receptor interactions (e.g., hydrogen bonding with hydroxyl groups) .
- Biological data from suggests that E-configured octenyl chains enhance receptor selectivity over Z-isomers .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Answer :
- CRISPR/Cas9 knockouts of putative targets in cell lines to confirm pathway dependency.
- Metabolomic profiling (via LC-HRMS) to trace downstream effects (e.g., prostaglandin modulation, as in ) .
- In vivo imaging (e.g., PET with radiolabeled analogs) to assess tissue distribution and target engagement .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s metabolic stability?
- Answer :
- Standardize assay conditions : Variations in microsomal protein concentration or incubation time can skew results .
- Cross-validate species : Human vs. rodent metabolism may differ due to CYP450 isoform expression (e.g., CYP2C9 vs. CYP2C12) .
- Use isotope-labeled tracers (e.g., ¹⁴C-labeled compound) to track metabolic pathways comprehensively .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
